Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
CAS No.: 845885-92-9
Cat. No.: VC3838944
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845885-92-9 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 |
| Standard InChI Key | DPPUVEUXUSMCIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
While exact data for this compound are unavailable, analogs such as ethyl 3-(piperazin-1-yl)propanoate (CAS: 43032-38-8) offer proxy insights. Key properties include:
The phenylethyl group enhances lipophilicity compared to unsubstituted piperazine derivatives, potentially improving blood-brain barrier permeability .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategies
The compound is synthesized through sequential reactions:
-
Piperazine Functionalization: A piperazine ring is alkylated with 2-phenylethyl bromide under basic conditions to yield 4-(2-phenylethyl)piperazine .
-
Propanoate Coupling: The secondary amine of the piperazine reacts with ethyl 3-bromopropanoate via nucleophilic substitution, forming the final product .
Critical Reaction Parameters:
-
Catalysts: Triethylamine or potassium carbonate to deprotonate the piperazine nitrogen .
-
Yield Optimization: Reported yields for analogous reactions range from 65% to 78% .
Analytical Characterization
Synthetic intermediates and final products are validated using:
-
NMR Spectroscopy: ¹H and ¹³C spectra confirm substitution patterns and ester integrity .
-
Mass Spectrometry: High-resolution MS verifies molecular ion peaks (e.g., m/z 291.2 for [M+H]⁺) .
Pharmacological Activity and Mechanisms
Dopaminergic Activity
Structurally related piperazines, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), exhibit potent dopamine reuptake inhibition (DAT K<sub>i</sub> = 0.04 nM) . Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate likely shares this mechanism due to:
-
Phenylethyl Motif: Enhances DAT binding affinity by mimicking endogenous phenethylamine neurotransmitters .
-
Ester Flexibility: The propanoate group may modulate pharmacokinetics, prolonging half-life compared to non-esterified analogs .
Serotonergic and Adrenergic Interactions
While direct data are lacking, piperazine derivatives often exhibit off-target activity at 5-HT<sub>2</sub> receptors (K<sub>i</sub> ≈ 50–100 nM) and α<sub>1</sub>-adrenoceptors . These interactions could contribute to side effects such as hypertension or anxiety in vivo.
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume